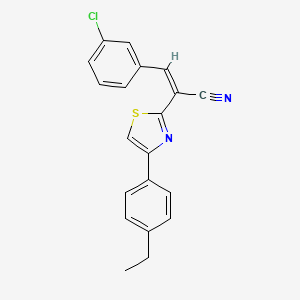

(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(3-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2S/c1-2-14-6-8-16(9-7-14)19-13-24-20(23-19)17(12-22)10-15-4-3-5-18(21)11-15/h3-11,13H,2H2,1H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCANETZBNUFXRN-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a chlorophenyl group, an ethylphenyl group, and a thiazole ring, which may contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis, which includes the condensation of a haloketone with a thioamide.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to attach the chlorophenyl and ethylphenyl groups.

- Formation of Acrylonitrile Moiety : Completing the synthesis by incorporating the acrylonitrile group.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. The mechanism of action often involves inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NUGC (gastric cancer) | 0.025 | Inhibition of tyrosine kinases |

| Compound B | MDA-MB-231 (breast cancer) | 0.012 | Induction of apoptosis |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1 µg/mL |

| Escherichia coli | 1 µg/mL | 2 µg/mL |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Potential interaction with enzymes involved in cancer cell metabolism.

- Receptor Modulation : Possible modulation of receptors that regulate cell proliferation and apoptosis.

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the effects of thiazole derivatives on human breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting a potential for developing more effective treatments. -

Antimicrobial Evaluation :

Another case study focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related acrylonitrile and thiazole derivatives, focusing on substituent effects, biological activity, and physical properties.

Structural and Functional Group Analysis

Key Observations:

- Anticancer Activity : Compound 15 () demonstrates potent anticancer activity due to its electron-rich 3,4,5-trimethoxyphenyl group and planar benzo[d]thiazole moiety, which may enhance DNA intercalation or kinase inhibition . The target compound’s 3-chlorophenyl group (electron-withdrawing) and 4-ethylphenyl (lipophilic) substituents could modulate similar activity but with altered pharmacokinetics.

- Fluorescence Properties : Carbazole- and pyridinyl-substituted acrylonitriles () exhibit tunable solid-state fluorescence, suggesting that the target compound’s conjugated system may also display luminescence depending on substituent electronic effects .

- Synthetic Yields: Urea-thiazole hybrids () achieve yields >75%, indicating efficient synthetic routes for analogous compounds. The target compound’s synthesis likely employs similar strategies (e.g., Knoevenagel condensation) .

Substituent Effects on Bioactivity

- Aryl Group Influence : The 3-chlorophenyl group in the target compound may enhance electrophilic interactions compared to the 3,4,5-trimethoxyphenyl group in Compound 15, altering target specificity .

- Nitrile Functionality : The acrylonitrile group stabilizes the planar conformation critical for binding, as seen in fluorescence-active analogs () .

Physicochemical and Crystallographic Comparisons

- Melting Points : Urea-thiazole derivatives () exhibit high melting points (188–207°C), likely due to hydrogen bonding. The target compound’s melting point may be lower due to reduced polarity .

- Crystal Packing : Isostructural thiazole-fluorophenyl compounds () adopt planar conformations, suggesting that the target compound’s 4-ethylphenyl group may introduce steric hindrance, affecting crystallinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, and how are critical reaction conditions optimized?

- Methodology :

- Thiazole Ring Formation : React 3-chlorophenacyl bromide with thiourea under reflux in ethanol to form the thiazole intermediate. Monitor via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

- Knoevenagel Condensation : Combine the thiazole intermediate with 4-(4-ethylphenyl)benzaldehyde and malononitrile using piperidine as a base in toluene under reflux (110°C, 12 hrs). Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .

- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst load (0.5–2.0 mol% piperidine) to improve yield (>75%) and stereoselectivity (Z/E ratio >9:1) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration via coupling constants J = 12–14 Hz for acrylonitrile protons) and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water 70:30) to assess purity (>95%) and detect isomers .

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated: 379.08 g/mol; observed: m/z 379.09 [M+H]⁺) .

Q. Which chemical reactions are most relevant for functionalizing this compound in medicinal chemistry?

- Methodology :

- Electrophilic Aromatic Substitution : Nitrate the 3-chlorophenyl ring using HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups (yield: 60–70%) .

- Reduction Reactions : Catalytically hydrogenate the acrylonitrile double bond (H₂, Pd/C, ethanol) to study bioactivity changes .

- Nucleophilic Attack : React the nitrile group with hydroxylamine to form amidoximes for metal-binding studies .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound’s biological activity across studies?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl on the phenyl ring) using in vitro assays (e.g., IC₅₀ values against kinase targets) .

- Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC-MS to rule out impurity-driven artifacts .

Q. What strategies enhance regioselectivity in electrophilic substitutions on the thiazole ring?

- Methodology :

- Directing Group Utilization : Leverage the electron-withdrawing nitrile group to direct electrophiles to the 5-position of the thiazole. Use Br₂ in acetic acid (0°C, 2 hrs) for bromination (yield: 85%) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals .

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Validate with mutagenesis (e.g., T790M mutation reduces binding affinity) .

- Enzyme Inhibition Assays : Measure IC₅₀ in kinase assays (e.g., ADP-Glo™) and correlate with structural analogs .

- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.